2-Ethyl-5-(ethylsulfonyl)-1,3-benzoxazole
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Overview
Description
2-Ethyl-5-(ethylsulfonyl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core with ethyl and ethylsulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-(ethylsulfonyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with ethylsulfonyl chloride in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-(ethylsulfonyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ethylsulfonylbenzoxazole carboxylic acids.
Reduction: Formation of ethylsulfanylbenzoxazole.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
2-Ethyl-5-(ethylsulfonyl)-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(ethylsulfonyl)-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In medicinal applications, it may interact with cellular pathways involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
- 2-Ethyl-5-methyl-1,3-benzoxazole
- 2-Ethyl-5-(methylsulfonyl)-1,3-benzoxazole
- 2-Ethyl-5-(ethylthio)-1,3-benzoxazole
Comparison: 2-Ethyl-5-(ethylsulfonyl)-1,3-benzoxazole is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-ethyl-5-ethylsulfonyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-3-11-12-9-7-8(16(13,14)4-2)5-6-10(9)15-11/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEIKHNNWWDXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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